molecular formula C27H22ClN3O3 B15148104 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B15148104
M. Wt: 471.9 g/mol
InChI Key: WTUVJQHTBGYJQV-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the oxazole and oxadiazole intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole include:

Uniqueness

What sets 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole apart from these similar compounds is its unique combination of an oxazole and oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C27H22ClN3O3/c1-3-16-32-21-14-12-19(13-15-21)18-8-10-20(11-9-18)26-29-27(34-31-26)24-17(2)33-30-25(24)22-6-4-5-7-23(22)28/h4-15H,3,16H2,1-2H3

InChI Key

WTUVJQHTBGYJQV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(ON=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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